(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene
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Overview
Description
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a chlorine atom and the other with a nitro group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivative (e.g., 2-chloroaniline) is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound (e.g., 4-nitroaniline) in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl).
Substitution: Sodium ethoxide (NaOEt) in ethanol, potassium thiolate (KSR) in dimethyl sulfoxide (DMSO).
Major Products
Reduction: (E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene.
Scientific Research Applications
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene: Similar structure but with a bromine atom instead of chlorine.
(E)-1-(2-Chlorophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
62820-76-2 |
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Molecular Formula |
C12H8ClN3O2 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChI Key |
XABWTJCZKJSGDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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